molecular formula C7H12O3 B118780 Ethyl propionylacetate CAS No. 4949-44-4

Ethyl propionylacetate

Cat. No.: B118780
CAS No.: 4949-44-4
M. Wt: 144.17 g/mol
InChI Key: UDRCONFHWYGWFI-UHFFFAOYSA-N
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Description

Ethyl propionylacetate (CAS 4949-44-4), also known as ethyl 3-oxopentanoate, is a β-keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure features a ketone group adjacent to an ester moiety, enabling versatile reactivity in organic synthesis, such as cyclocondensations, Michael additions, and Dieckmann condensations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl propionylacetate can be synthesized through several methods. One common method involves the reaction of Meldrum’s acid with propionyl chloride in the presence of pyridine and dichloromethane at low temperatures, followed by refluxing with ethanol . Another method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with propionyl chloride .

Industrial Production Methods

In industrial settings, this compound is typically produced through esterification reactions involving propionic acid and ethyl acetoacetate. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through distillation .

Chemical Reactions Analysis

Condensation Reactions

Ethyl propionylacetate serves as a key precursor in condensation reactions to construct heterocyclic systems:

a. Synthesis of Tetrahydropyranoindole Derivatives
Reacted with substituted tryptophols under acid catalysis, it forms 1-ethyl- or 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids. These intermediates are critical in synthesizing etodolic acid, a nonsteroidal anti-inflammatory drug .

Reaction Conditions :

  • Catalyst : Acid (e.g., H₂SO₄, p-TsOH)

  • Temperature : Reflux in anhydrous solvent

  • Product : Substituted pyranoindole acetic acids

b. Formation of Chromenone-Crown Ether Hybrids
this compound participates in synthesizing chromenone derivatives that are further reacted with bis-dihalides/ditosylates of glycols to form crown ethers (e.g., 12-crown-4, 15-crown-4) .

Reaction ComponentRoleOutcome
This compoundPrecursor for chromenones4-propyl-7,8-dihydroxy-2H-chromenone
Glycol derivativesEther-forming agentsCrown ether derivatives

Cyclization and Heterocycle Formation

a. Synthesis of 3-Propionyl-2H-Cyclohepta[b]furan-2-one
Reaction with tropolone p-toluenesulfonate in the presence of sodium ethoxide yields this furanone derivative, highlighting its role in forming fused-ring systems .

Mechanism :

  • Deprotonation of tropolone by sodium ethoxide.

  • Nucleophilic attack on this compound’s carbonyl group.

  • Cyclization via intramolecular esterification.

Conditions :

  • Base : NaOEt

  • Solvent : Ethanol, room temperature

Reduction and Oxidation

a. Reduction to Alcohols
Using agents like LiAlH₄ or NaBH₄, the ketone group is reduced to a secondary alcohol, yielding ethyl 3-hydroxyvalerate.

b. Oxidation to Carboxylic Acids
While direct oxidation data is limited in accessible sources, analogous β-keto esters typically oxidize to dicarboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺) .

Nucleophilic Substitution

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~10–12), enabling enolate formation. These enolates undergo alkylation or acylation:

Example : Synthesis of PPAR Agonist Ligands

  • Step 1 : Bromination at the α-position.

  • Step 2 : Cyclization with amines to form oxazole intermediates.

  • Step 3 : Methanesulfonylation and condensation to yield JTT-20993 .

Participation in Multicomponent Reactions

This compound is employed in Knorr-type reactions for porphyrin synthesis:

  • Reacts with acetylacetone to form pyrrole intermediates.

  • Subsequent cyclization produces octaethylporphyrin, a macrocycle used in photodynamic therapy .

Scientific Research Applications

Organic Synthesis

Ethyl propionylacetate serves as a precursor in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals:

  • Heterocyclic Compounds: It is utilized in synthesizing substituted 1,2-oxazole-4-carboxylic acids.
  • Bioactive Compounds: Used in the preparation of compounds with potential therapeutic applications like anti-inflammatory drugs.

Table 1: Key Synthetic Applications

ApplicationDescription
Heterocyclic SynthesisStarting material for various heterocycles
Pharmaceutical IntermediatesPrecursor for bioactive compounds
Agrochemical SynthesisUsed in developing agricultural chemicals

Biochemical Studies

In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways:

  • Enzyme Inhibition Studies: It aids in exploring the inhibition mechanisms of specific enzymes.
  • Metabolic Pathway Analysis: Helps elucidate pathways involving ketone bodies.

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry:

  • Synthesis of Therapeutics: It has been used to synthesize drugs like methylenomycin B and etodolic acid, showcasing its importance in drug discovery.

Case Study: Synthesis of Methylenomycin B
Methylenomycin B, an antibacterial compound, can be synthesized using this compound as a key starting material through a multi-step process. This demonstrates its utility in developing new antibiotics.

Industrial Applications

This compound is also utilized in industrial settings:

  • Flavors and Fragrances: It is employed in the production of various flavoring agents and fragrances due to its pleasant aroma.
  • Fine Chemicals Production: Used as an intermediate in producing fine chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl propionylacetate involves its reactivity as an ester and a ketone. It can undergo hydrolysis to form propionic acid and ethyl acetoacetate, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Liquid at room temperature (purity ≥95% commercially) .
  • Spectral Data :
    • ¹H NMR (DMSO-d₆): δ 1.08 (t, J = 7.5 Hz, CH₃), 2.35 (q, J = 7.5 Hz, CH₂), 5.66 (s, 5-H), 12.24 (s, NH) .
    • ¹³C NMR : δ 11.60 (CH₃), 24.73 (CH₂), 102.04 (C=O), 175.97 (ester C=O) .
  • Synthesis : Produced via condensation of ethyl acetylacetate with propionyl chloride, followed by hydrolysis and acidification, achieving ≥98% purity .

Ethyl propionylacetate belongs to the β-keto ester family, sharing structural and functional similarities with compounds like ethyl acetoacetate, ethyl benzoylacetate, and ethyl 3-oxohexanoate. Below is a detailed comparison:

Structural and Reactivity Differences

Compound Structure Reactivity Profile Key Applications
This compound CH₃CH₂C(O)CH₂COOEt - Cyclocondensation with thiourea to form pyrimidinones
- Michael acceptor in 3-component reactions
Anticancer agents, disperse dyes
Ethyl acetoacetate CH₃C(O)CH₂COOEt - Forms 4-aryl-3,4-dihydropyrimidinones (DHPMs) via Biginelli reaction
- Higher enol content enhances nucleophilicity
Antimalarials, polymers
Ethyl benzoylacetate PhC(O)CH₂COOEt - Electron-withdrawing aryl group stabilizes enolate
- Forms coumarins via Pechmann condensation
Fluorescent dyes, UV absorbers
Ethyl 3-oxohexanoate CH₃(CH₂)₂C(O)CH₂COOEt - Longer alkyl chain increases lipophilicity
- Used in coumarin synthesis under acidic conditions
Fragrance intermediates

Physicochemical Properties

Property This compound Ethyl Acetoacetate Ethyl Benzoylacetate
Boiling Point Not reported 181°C 265°C
Solubility Miscible with EtOAc Miscible with EtOH Poor in H₂O
Melting Point - −43°C 35–37°C

Market and Industrial Relevance

  • This compound is projected to grow at a CAGR driven by demand in pharmaceuticals and dyes, with a market size of US$ XXX million by 2030 .
  • Ethyl acetoacetate dominates the β-keto ester market due to broader industrial use in polymers and agrochemicals .

Research Insights and Challenges

  • Toxicity : this compound’s flammability and irritant properties necessitate careful handling (GHS H statements: H226, H315, H319) .
  • Synthetic Limitations : Lower yields (27%) in H₂SO₄-catalyzed coumarin synthesis compared to ethyl benzoylacetate (60%) highlight the need for optimized catalysts .

Biological Activity

Ethyl propionylacetate, also known as ethyl 3-oxovalerate, is an organic compound with the molecular formula C₇H₁₂O₃. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthesizing bioactive compounds.

This compound is a colorless liquid with a pleasant odor. It is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Mechanism of Action :

  • Biochemical Pathways : this compound is involved in synthetic biochemical pathways that lead to the formation of bioactive compounds. For instance, it has been used to synthesize 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, which has implications in drug development .
  • Enzyme Interactions : The compound may interact with specific enzymes, potentially acting as an enzyme inhibitor or activator. This interaction could lead to changes in metabolic pathways, affecting cellular functions.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound and its derivatives. For example:

  • In preliminary cytotoxicity assays, certain analogues derived from this compound exhibited selective growth inhibitory activity against leukemia cell lines (CCRF-CEM and SR), with GI50 values of 2.7 nm and 2.9 nm respectively. This suggests that modifications of this compound can lead to compounds with potent antitumor activity .

Synthesis of Bioactive Compounds

This compound serves as a precursor for various bioactive molecules:

  • It has been utilized in synthesizing compounds with potential therapeutic applications, such as PPAR agonists, which are implicated in metabolic regulation and have anti-inflammatory properties .
  • The synthesis of complex organic molecules from this compound includes the formation of 3-propionyl-2H-cyclohepta[b]furan-2-one, further demonstrating its versatility in medicinal chemistry .

Table: Summary of Biological Activities

Compound/AnalogueActivityTarget Cell LinesGI50 (nM)
This compound derivative 1CytotoxicCCRF-CEM2.7
This compound derivative 2CytotoxicSR2.9
Natural epothilone DCytotoxicVarious (not selective)12.6 (CCRF-CEM)

This table summarizes the biological activities observed in studies involving derivatives of this compound, showcasing its potential as a starting material for developing selective anticancer agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for ethyl propionylacetate in academic settings?

this compound is commonly synthesized via condensation reactions. A representative method involves reacting this compound (10 mmol) with thiourea (10 mmol) in ethanol under basic conditions (KOH, 20 mL), followed by refluxing and isolation via crystallization . Another approach uses hydrolysis of this compound with 1N NaOH (1 equiv) under nitrogen, acidification, and extraction with ethyl acetate to yield 3-oxopentanoic acid (62% yield) . These methods emphasize stoichiometric control and purification via solvent extraction.

Q. How is this compound characterized spectroscopically?

Characterization typically involves 1H^1H and 13C^{13}C NMR spectroscopy. For example, 1H^1H NMR (DMSO-d6d_6) peaks at δ 1.08 (t, CH3_3), 2.35 (q, CH2_2), and 5.66 (s, 5-H) confirm the structure of derivatives like 6-ethyl-2-thioxopyrimidin-4(1H)-one. 13C^{13}C NMR data (e.g., δ 175.97 for the carbonyl group) further validate the product . IR spectroscopy can also detect carbonyl stretching frequencies (~1750 cm1 ^{-1}) for quality control.

Advanced Research Questions

Q. What computational methods predict the solvent-dependent behavior of this compound in reactions?

Density Functional Theory (DFT) and molecular dynamics simulations can model intramolecular hydrogen bonding and solvent interactions. For instance, IEF-PCM continuum solvent models show that increasing solvent polarity (dielectric constant, ε) weakens intramolecular hydrogen bonds in ethyl lactate (a structurally related ester), shifting O–H stretching frequencies by ~258 cm1^{-1} from ε=1 to ε=79 . Similar approaches could predict this compound’s reactivity in polar vs. nonpolar media.

Q. How do reaction conditions influence yield discrepancies in this compound-derived syntheses?

Contradictions in yields (e.g., 50% vs. 62% in thiourea condensation vs. hydrolysis reactions) may arise from competing side reactions or solvent effects. Kinetic studies under varying temperatures/pressures, coupled with HPLC monitoring, can identify byproducts. For example, thermal expansion coefficients (αP_P) and compressibility (kT_T) data from PVT studies on similar esters highlight pressure-dependent yield optimizations .

Q. What role does this compound play in heterocyclic compound synthesis?

this compound serves as a β-ketoester precursor for pyrimidine and pyridone derivatives. In one study, its reaction with thiourea and KOH yielded 6-ethyl-2-thioxopyrimidin-4(1H)-one, a scaffold for bioactive molecules. The mechanism involves nucleophilic attack at the keto group, cyclization, and tautomerization . Advanced applications include synthesizing disperse dyes via azo coupling reactions .

Q. How can NMR data resolve structural ambiguities in this compound derivatives?

Contradictory 1H^1H NMR signals (e.g., δ 12.24 for NH protons in DMSO-d6d_6) may indicate tautomeric equilibria. Variable-temperature NMR or 1H^1H-15N^{15}N HMBC experiments can differentiate enol-keto tautomers. For example, downfield NH peaks in DMSO confirm hydrogen bonding stabilization of the enol form .

Q. Methodological Considerations

Q. What strategies optimize solvent selection for this compound reactions?

Solvent polarity (ε) and hydrogen-bonding capacity critically influence reaction pathways. Ethyl lactate studies show that high-ε solvents (e.g., water) disrupt intramolecular hydrogen bonds, favoring intermolecular interactions . For this compound, Green Chemistry principles recommend ethyl acetate or ethanol due to low toxicity and recyclability .

Q. How are thermodynamic properties (e.g., free volume) used to design this compound-based processes?

Free volume (VF_F) calculations via Sanchez-Lacombe equations correlate with gas solubility and diffusion rates. For ethyl lactate, VF_F increases with temperature (278–358 K), suggesting elevated temperatures enhance mass transfer in this compound-mediated reactions .

Properties

IUPAC Name

ethyl 3-oxopentanoate
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InChI

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDRCONFHWYGWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=O)CC(=O)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O3
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DSSTOX Substance ID

DTXSID20197800
Record name Ethyl 3-oxovalerate
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Molecular Weight

144.17 g/mol
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CAS No.

4949-44-4
Record name Ethyl 3-oxopentanoate
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Synthesis routes and methods I

Procedure details

A solution of diethyl malonate (80 g.) in ethanol (40 ml.) was added dropwise over 20 minutes to a mixture of magnesium (12.5 g.), carbontetrachloride (0.5 ml.) and ethanol (12.5 ml.) was stirred at room temperature for 10 minutes. Diethyl ether was added dropwise to the solution and refluxed under heating for 30 minutes. To the solution was added dropwise a solution of propionyl chloride (49 g.) in diethyl ether (50 ml.) under cooling over 10 minutes, and the mixture was refluxed under heating for 30 minutes. 20% sulfuric acid (200 ml.) was added to the solution, and the diethyl ether layer was separated, washed with 10% sulfuric acid and water successively, dried over magnesium sulfate and then filtered. The filtrate was evaporated in vacuo. To the oily residue was added β-naphthalene sulfonic acid hydrate (8 g.) and the mixture was heated at 200° C. for 1 hr. After cooling, diethyl ether (100 ml.) was added to the mixture and washed with 10% aqueous sodium carbonate (100 ml.) three times. The aqueous layer was extracted with diethyl ether (100 ml.) five times, and the extract was washed with water, dried over magnesium sulfate and then distilled under reduced pressure (24 mmHg). The distillate at 100° to 110° C. was collected and distilled again under reduced pressure (25 mmHg). The distillate at 97° to 99° C. was collected to give ethyl propionylacetate (19.8 g.).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under the same conditions as in Example 1, 130 g (1.0 mol) of ethyl acetoacetate in a mixture of 1.2 l of methylene chloride and 300 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 106.5 g (1.15 mol) of propionyl chloride. The subsequent reaction time after the ammonia had been metered in was 4 hours at a pH of 9.3. This gave 134 g (GC purity 72.0%) of ethyl propionylacetate (yield 67.0%).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
106.5 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

50 g of 4-(β-methoxyethoxy)-aniline in 76.5 ml of strong hydrochloric acid and 50 ml of water are diazotized at 0° C. by the dropwise addition of a solution of 22.8 g of sodium nitrite in 70 ml of water. The reaction mixture is stirred for 1 h whereupon 32 g of sodium acetate are added. Then a solution of 47.5 g of α-methylacetylacetic acid ethyl ester in 300 ml of ethanol is prepared, to which a solution of 21.6 g of potassium hydroxide in 30 ml of water is added dropwise at 0° C. Then successively 300 g of ice and the diazonium solution are added, whereupon the mixture is stirred for another 4 h. The mixture is shaken out with toluene, whereupon the toluene is evaporated. Yield: 77.5 g of a reddish brown oil, which is transformed without any further purification.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
22.8 g
Type
reactant
Reaction Step Three
Quantity
76.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl propionylacetate
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